Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate is a complex organic compound that features both azetidine and piperidine rings
Scientific Research Applications
Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate has several applications in scientific research:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of azetidine and piperidine intermediates, which are then coupled under specific reaction conditions. The reaction often requires the use of protecting groups, such as tert-butyl, to ensure the stability of the intermediate compounds during the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The azetidine and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the azetidine or piperidine rings .
Mechanism of Action
The mechanism of action of tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine and piperidine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Similar structure but lacks the hydroxymethyl group.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains the azetidine ring with a hydroxymethyl group but lacks the piperidine ring.
Uniqueness
Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate is unique due to the presence of both azetidine and piperidine rings, along with the hydroxymethyl group. This combination of structural features provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-6-4-12(5-7-17)8-16-9-13(10-16)11-18/h12-13,18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOKPTXPIGNMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824017-45-9 |
Source
|
Record name | tert-butyl 4-{[3-(hydroxymethyl)azetidin-1-yl]methyl}piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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